6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-9-methyl-9H-purine
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Overview
Description
6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-9-methyl-9H-purine is a complex organic compound that features a purine core substituted with a piperazine ring and a chloropyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
The synthesis of 6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-9-methyl-9H-purine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the chloropyrimidine derivative, followed by the introduction of the piperazine ring. The final step involves the attachment of the purine core. Reaction conditions may include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloropyrimidine moiety, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-9-methyl-9H-purine has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to evaluate its efficacy as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-9-methyl-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its pharmacological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar compounds include other purine derivatives and piperazine-substituted molecules. Compared to these, 6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-9-methyl-9H-purine is unique due to its specific substitution pattern, which may confer distinct biological activities. Some similar compounds include:
- 6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-9-[(oxolan-2-yl)methyl]-9H-purine
- 8-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]butyl-8-azaspiro[4.5]decane-7,9-dione .
This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-9-methylpurine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN8/c1-21-9-20-11-12(21)18-8-19-13(11)22-2-4-23(5-3-22)14-16-6-10(15)7-17-14/h6-9H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUSJGFWZYVZQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC=C(C=N4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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